molecular formula C20H16ClN4NaO4S B13761613 Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt CAS No. 68959-01-3

Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt

Cat. No.: B13761613
CAS No.: 68959-01-3
M. Wt: 466.9 g/mol
InChI Key: KCZQZVXCJSWDIK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Two azo groups (-N=N-): These groups confer intense coloration, making it suitable for dye applications .
  • Chloro substituent (4-position): Enhances electron-withdrawing effects, influencing reactivity and stability .
  • Ethoxyphenyl group (4-position): Improves solubility in organic solvents compared to methoxy or hydroxy analogs .
  • Sodium sulfonate: Increases water solubility, critical for industrial dye formulations .

This compound is synthesized via sequential diazotization and coupling reactions, typical for azo dyes. The ethoxyphenyl group is introduced through coupling with 4-ethoxyaniline, followed by sulfonation and neutralization with sodium hydroxide .

Properties

CAS No.

68959-01-3

Molecular Formula

C20H16ClN4NaO4S

Molecular Weight

466.9 g/mol

IUPAC Name

sodium;4-chloro-3-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C20H17ClN4O4S.Na/c1-2-29-17-9-7-16(8-10-17)23-22-14-3-5-15(6-4-14)24-25-20-13-18(30(26,27)28)11-12-19(20)21;/h3-13H,2H2,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

KCZQZVXCJSWDIK-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt typically involves the diazotization of 4-ethoxyaniline followed by azo coupling with 4-chloroaniline. The resulting azo compound is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group. Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo groups can yield corresponding amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Oxidized azo compounds and sulfonic acid derivatives.

    Reduction: Corresponding amines and sulfonic acid derivatives.

    Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups can participate in redox reactions, while the sulfonic acid group enhances solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biochemical assays or interaction with cellular components in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzenesulfonic acid derivatives:

Compound Name Key Structural Features Unique Properties/Applications Reference
Target Compound Two azo groups, 4-chloro, 4-ethoxyphenyl, sodium sulfonate High water solubility, enhanced lightfastness in dyes, potential antimicrobial activity
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt (CAS 67875-24-5) Single azo group, 4-chloro, 4-aminophenyl Used in pharmaceuticals due to amino group reactivity; lacks ethoxy-derived solubility
Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt (CAS 66214-48-0) Two azo groups, 3-methoxy, 4-ethoxyphenyl Methoxy group reduces solubility in water but improves affinity for synthetic fibers
Methyl Orange (C.I. Acid Orange 52) Single azo group, dimethylamino, sodium sulfonate pH indicator (red to yellow at pH 3.0–4.4); simpler structure limits thermal stability
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt (CAS 68516-59-6) Single azo group, 3-methyl, 4-amino Methyl group enhances dye penetration; amino group enables covalent bonding to fabrics
2-Naphthalenesulfonic acid derivatives Naphthalene backbone, sulfonate groups Higher dye strength and UV stability but poorer biodegradability

Key Comparative Insights:

Azo Group Count: Compounds with two azo groups (e.g., target compound, CAS 66214-48-0) exhibit stronger coloration and better lightfastness than single-azo analogs like Methyl Orange .

Substituent Effects: Ethoxy vs. Methoxy: Ethoxy groups (target compound) improve organic solubility compared to methoxy (CAS 66214-48-0), which enhances fiber affinity . Chloro vs. Amino: Chloro substituents (target compound, CAS 67875-24-5) stabilize the molecule via electron withdrawal, whereas amino groups enable reactivity in drug intermediates .

Sulfonate Salts: Sodium salts (target compound, Methyl Orange) exhibit superior water solubility vs. non-ionic forms (e.g., dimethylbenzenesulfonate) .

Research Findings and Data Tables

Table 1: Spectral and Physical Properties

Property Target Compound Methyl Orange CAS 66214-48-0
Absorption λmax (nm) ~510 (inferred) 507 520 (estimated)
Melting Point >300°C (estimated) >300°C >250°C
Water Solubility High Moderate Moderate
pKa ~3.5 (sulfonate) 3.76 Not reported

Biological Activity

Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt, is a compound of interest due to its potential biological activities. This compound, often referred to in scientific literature as a diazo compound, is characterized by its azo group, which has been linked to various biological effects. Understanding its biological activity is crucial for applications in pharmaceuticals, environmental science, and toxicology.

  • Molecular Formula : C₁₉H₁₄ClN₄NaO₄S
  • Molecular Weight : 476.5 g/mol
  • CAS Number : 68959-30-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity Profile
    • Studies indicate that the compound exhibits low acute toxicity with an LD50 greater than 5000 mg/kg in various animal models, suggesting it is relatively safe at low exposure levels .
    • Skin irritation tests show it to be a slight irritant, while eye irritation tests indicate it can be a moderate irritant .
  • Mutagenicity and Genotoxicity
    • Research has shown mixed results regarding genotoxicity. Some studies indicate a weak clastogenic response in lymphocyte cultures exposed to the compound, while other assays (e.g., Salmonella mutagenicity tests) have returned negative results .
    • The implications of these findings suggest that while the compound may have some potential for genetic damage under specific conditions, it does not universally exhibit mutagenic properties.
  • Reproductive and Developmental Toxicity
    • No significant reproductive or developmental toxicity has been observed in studies involving this compound. This includes assessments of teratogenic effects which returned negative results .

Case Studies

Several case studies have explored the biological effects of benzenesulfonic acid derivatives:

  • Study on Hepatotoxicity
    • A study involving repeated oral doses demonstrated hepatotoxic effects at high doses (1000 mg/kg bw/d), characterized by increased liver weight and slight hypertrophy of liver cells in rats .
  • Skin Sensitization Studies
    • Research on skin sensitization indicated that the compound was a non-sensitizer in certain test models but showed sensitizing potential in others, highlighting variability based on exposure routes and formulations .
  • Environmental Impact Studies
    • Investigations into the environmental effects of this compound revealed chronic toxicity to aquatic life at certain concentrations, necessitating careful regulation in industrial applications .

Data Tables

Parameter Value
Molecular Weight476.5 g/mol
LD50 (oral)>5000 mg/kg
Skin IrritationSlight irritant
Eye IrritationModerate irritant
GenotoxicityWeak clastogenic response observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.